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molecular formula C6H3BrF2 B1273032 1-Bromo-2,3-difluorobenzene CAS No. 38573-88-5

1-Bromo-2,3-difluorobenzene

Cat. No. B1273032
M. Wt: 192.99 g/mol
InChI Key: RKWWASUTWAFKHA-UHFFFAOYSA-N
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Patent
US08754229B2

Procedure details

Diisopropylamine (7.86 grams (g), 78 mmol) was dissolved in tetrahydrofuran (THF; 104 mL) and cooled to −75° C. utilizing a dry ice/acetone bath. A solution of n-BuLi (2.5 M in hexanes; 22.80 mL, 57.0 mmol) was added dropwise, and the solution was again cooled to −75° C. 1-Bromo-2,3-difluorobenzene (10 g, 51.8 mmol) was dissolved in THF (25.9 mL), and the solution was added dropwise keeping the temperature below −60° C. The reaction mixture was then allowed to warm to −15° C. before cooling again to −75° C. TMSCl (7.29 mL, 57.0 mmol) was then added dropwise, and the reaction mixture was allowed to warm to 25° C. and then concentrated under vacuum. The residue was partitioned between ethyl acetate (EtOAc) and H2O. The organic phase was washed twice more with H2O and concentrated. Kugelrohr distillation at 88° C. provided the product in greater purity but an impurity was distilling at that temperature. Kugelrohr distillation of that purified distillate at 75° C. led to purer product but some product was left in the pot. This process yielded the title compound as a clear oil (3.0 g, 21.83%, 90% purity): 1H NMR (300 MHz, CDCl3) δ 7.28 (ddd, J=7.8, 5.2, 1.3 Hz, 1H), 6.98 (ddd, J=8.0, 4.8, 1.9 Hz, 1H), 0.32 (s, 9H); EIMS m/z 264, 266.
Quantity
7.86 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
solvent
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
25.9 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.29 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=1[F:21].[CH3:22][Si:23](Cl)([CH3:25])[CH3:24]>O1CCCC1>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([Si:23]([CH3:25])([CH3:24])[CH3:22])=[C:16]([F:20])[C:15]=1[F:21]

Inputs

Step One
Name
Quantity
7.86 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
104 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
22.8 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)F)F
Name
Quantity
25.9 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
7.29 mL
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was again cooled to −75° C
ADDITION
Type
ADDITION
Details
the solution was added dropwise
CUSTOM
Type
CUSTOM
Details
the temperature below −60° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −15° C.
TEMPERATURE
Type
TEMPERATURE
Details
before cooling again to −75° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (EtOAc) and H2O
WASH
Type
WASH
Details
The organic phase was washed twice more with H2O
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation at 88° C.
CUSTOM
Type
CUSTOM
Details
provided the product in greater purity
DISTILLATION
Type
DISTILLATION
Details
an impurity was distilling at that temperature
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation of that purified distillate at 75° C.
WAIT
Type
WAIT
Details
some product was left in the pot

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)[Si](C)(C)C)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 21.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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